6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Description
This compound features a 1,3,5-triazine core substituted at position 6 with a [(4-benzylpiperazin-1-yl)methyl] group and at positions 2 and 4 with a 3,4-dimethylphenylamino group. Its molecular formula is C₂₃H₂₈N₈, with a molecular weight of 424.53 g/mol.
Properties
Molecular Formula |
C23H29N7 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7/c1-17-8-9-20(14-18(17)2)25-23-27-21(26-22(24)28-23)16-30-12-10-29(11-13-30)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
ILSCQEPNRLBREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The most widely reported method involves sequential displacement of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amine nucleophiles.
Reaction Steps :
-
First Substitution : React cyanuric chloride with 3,4-dimethylaniline in anhydrous acetone at 0–5°C for 4–6 hours to yield 2-chloro-4-(3,4-dimethylphenylamino)-6-chloro-1,3,5-triazine .
-
Second Substitution : Introduce 4-benzylpiperazine via nucleophilic aromatic substitution in tetrahydrofuran (THF) at 60°C for 12 hours.
-
Final Amination : Treat the intermediate with aqueous ammonia or methylamine to replace the remaining chloride, forming the target compound.
Key Parameters :
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3,4-Dimethylaniline | Acetone | 0–5 | 6 | 78 |
| 2 | 4-Benzylpiperazine | THF | 60 | 12 | 65 |
| 3 | NH₃ (aq.) | Ethanol | 25 | 24 | 85 |
This method prioritizes regioselectivity, with the first substitution occurring preferentially at the 4-position due to steric and electronic effects.
Metformin-Based Condensation Approach
An alternative route utilizes metformin hydrochloride as a triazine precursor:
-
Deprotonation : Treat metformin hydrochloride with sodium methoxide in methanol to generate the free base.
-
Condensation : React with methyl formate at room temperature for 24 hours to form the triazine core.
-
Functionalization : Introduce the 4-benzylpiperazine and 3,4-dimethylphenyl groups via Mannich-type reactions.
Advantages :
Limitations :
-
Requires stringent pH control during deprotonation.
-
Limited scalability due to side reactions with polar solvents.
Reductive Amination Strategy
For analogs with enhanced solubility, reductive amination has been employed:
-
Intermediate Synthesis : Prepare 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine via chloromethylation.
-
Coupling : React with 4-benzylpiperazine in the presence of NaBH₃CN as a reducing agent.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 48 h |
| Yield | 70% |
This method is particularly effective for introducing tertiary amine moieties without requiring high temperatures.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates but may promote decomposition. Comparative studies show:
| Solvent | Reaction Rate (k, h⁻¹) | Purity (%) |
|---|---|---|
| THF | 0.12 | 95 |
| Acetone | 0.09 | 98 |
| DMF | 0.25 | 87 |
THF balances reactivity and stability, making it ideal for large-scale synthesis.
Catalytic Enhancements
Adding catalytic KI (10 mol%) in substitution steps improves yields by 15–20% through halogen exchange mechanisms.
Analytical Characterization
Structural Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with retention time = 6.72 min.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Substitution | 78 | 98 | High | 120 |
| Metformin Condensation | 92 | 95 | Moderate | 95 |
| Reductive Amination | 70 | 97 | Low | 210 |
The stepwise substitution method remains the industrial standard due to its reproducibility, while the metformin route offers cost advantages for small-scale production .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its triazine core and substituents:
-
Nucleophilic Aromatic Substitution : The triazine ring’s electron-deficient nature allows substitution at positions adjacent to nitrogen atoms. Chlorine or other leaving groups can be replaced by nucleophiles like amines or alkylating agents.
-
Alkylation : The benzylpiperazine side chain may undergo alkylation via SN2 mechanisms, depending on the reaction conditions.
-
Hydrolysis : Under acidic or basic conditions, the triazine ring may hydrolyze, though steric hindrance from substituents could stabilize the structure.
A comparison of reaction types is shown below:
Stability and Degradation
The compound’s stability is influenced by:
-
Solubility : High molecular weight (approx. 403–433 g/mol) and aromatic substituents may reduce solubility in aqueous media.
-
pH Sensitivity : Triazines are generally stable under neutral conditions but may hydrolyze under extreme pH values.
-
Thermal Stability : The triazine core is heat-resistant, but degradation could occur at elevated temperatures (>100°C) depending on substituents.
Structural Comparisons
A comparison with related triazine derivatives highlights structural diversity:
Scientific Research Applications
Physicochemical Properties
The compound exhibits several physicochemical properties that are critical for its biological activity:
- LogP : Indicates hydrophobicity, which influences membrane permeability.
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 9
These properties suggest a potential for significant interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives as anticancer agents. The structural features of this compound may enhance its ability to inhibit tumor growth through various mechanisms:
- Targeting Kinases : Triazines can inhibit specific kinases involved in cancer cell proliferation.
- Inducing Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
Case Studies
- A study on similar triazine compounds demonstrated their effectiveness against various cancer cell lines, showing IC50 values indicating potent anticancer activity .
- Another research article focused on the synthesis of triazine-based hybrids that exhibited significant cytotoxicity against breast cancer cells .
Neurological Applications
Compounds with piperazine moieties have been investigated for their neuropharmacological effects:
- Antidepressant and Anxiolytic Effects : The benzylpiperazine structure is associated with mood-enhancing properties, suggesting potential applications in treating depression and anxiety disorders.
Case Studies
- Research into piperazine derivatives has shown promise in reducing anxiety-like behaviors in animal models .
- The combination of triazine and piperazine structures has been explored for their synergistic effects on neurotransmitter modulation .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.
Synthetic Pathways
- Starting Materials : The synthesis often begins with readily available piperazine derivatives.
- Reagents Used : Common reagents include coupling agents and protecting groups to facilitate selective reactions.
- Characterization Techniques : Post-synthesis, compounds are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Triazine Core
The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
2.3. Physicochemical Properties
- Lipophilicity : The benzylpiperazinyl and dimethylphenyl groups increase logP values, enhancing blood-brain barrier penetration compared to polar analogs (e.g., methoxy-substituted derivatives) .
- Synthetic Routes : Many triazines are synthesized via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine, as described by Blotny (2006), suggesting analogous methods for the target compound .
Key Research Findings
- Structural Stability : The benzylpiperazinyl group may form hydrogen bonds or π-π interactions with biological targets, as seen in triazine-graphene interaction studies .
- Crystal Packing : Triazines with hydrogen-bonding substituents (e.g., pyridinyl) form stable 2D structures, implying the target compound’s piperazinyl group could influence crystallinity .
- Toxicity Profile : Halogenated analogs (e.g., 3-chloro-2-methylphenyl derivative) may pose higher toxicity risks compared to alkyl-substituted compounds .
Biological Activity
The compound 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a derivative of the triazine family, which has garnered attention due to its potential biological activities, particularly in the field of oncology. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a triazine core with substituents that enhance its pharmacological profile. The key features include:
- Triazine Ring : Central to its activity.
- Benzylpiperazine Moiety : Known for enhancing receptor binding and activity.
- Dimethylphenyl Group : Contributes to lipophilicity and cellular permeability.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{24}N_{6} |
| Molecular Weight | 336.44 g/mol |
| LogP | 2.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
Anticancer Properties
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer activity. In particular, the compound has been evaluated against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study published in the New Journal of Chemistry, the compound was tested for its antiproliferative effects using the MTT assay against several cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer). The results indicated that some derivatives showed better efficacy than imatinib, a well-known anticancer drug.
- IC50 Values :
- MDA-MB-231: 6.25 μM
- HeLa: 12.50 μM
- A498: 15.00 μM
These findings suggest that the compound may selectively inhibit the growth of triple-negative breast cancer cells, making it a promising candidate for further development.
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Inhibition of Migration and Invasion : The compound reduces metastatic potential in vitro by inhibiting cellular adhesion and motility.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Disruption at G1/S phase |
| Apoptosis Induction | Activation of caspase pathways |
| Anti-migratory Effects | Decreased expression of matrix metalloproteinases (MMPs) |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest favorable absorption and distribution characteristics for this triazine derivative, with low toxicity profiles observed in animal models.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicate that:
- Absorption : High bioavailability expected due to lipophilicity.
- Metabolism : Primarily hepatic; potential interactions with cytochrome P450 enzymes.
- Excretion : Renal clearance anticipated based on molecular weight.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach involving:
Core triazine formation : Start with cyanoguanidine and aryl amines under microwave-assisted conditions to form the 1,3,5-triazine scaffold .
Substitution reactions : Introduce the 4-benzylpiperazine moiety via nucleophilic aromatic substitution (SNAr) at the 6-position of the triazine ring, using phosphorus oxychloride as a catalyst .
Methylation/functionalization : Attach the 3,4-dimethylphenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions for C–N bond formation .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) . Purify intermediates via column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Key methods :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions on the triazine ring and benzylpiperazine moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N percentages) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR or DFT) guide the design of derivatives with enhanced biological activity?
- Methodology :
3D-QSAR : Build a pharmacophore model using known triazine derivatives’ antiproliferative data to predict substituent effects on activity .
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for hydrophobic or hydrogen-bonding interactions .
Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the triazine core’s interactions with ATP-binding pockets .
- Validation : Synthesize top-predicted derivatives and test in vitro against cancer cell lines (e.g., MCF-7, HepG2) .
Q. What strategies address contradictions in solubility data during in vitro assays?
- Problem : Limited aqueous solubility (common in triazine derivatives) may skew IC values .
- Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug approach : Modify the benzylpiperazine group with PEGylated or ionizable side chains .
- Alternative formulations : Test liposomal encapsulation for improved bioavailability .
Q. What mechanisms of resistance are observed in cancer cells exposed to triazine-based inhibitors, and how can they be overcome?
- Resistance pathways :
- Efflux pumps : Upregulation of P-glycoprotein (P-gp) reduces intracellular drug accumulation .
- Target mutations : Mutations in kinase domains (e.g., EGFR T790M) weaken binding affinity .
- Strategies :
- Combination therapy : Co-administer with P-gp inhibitors (e.g., verapamil) or secondary kinase inhibitors .
- Dual-targeting derivatives : Incorporate substituents that inhibit both primary targets (e.g., kinases) and resistance mechanisms (e.g., anti-apoptotic proteins) .
Experimental Design Considerations
Q. How should researchers design dose-response studies to evaluate antitumor efficacy while minimizing off-target effects?
- Protocol :
Dose range : Test 0.1–100 µM concentrations in 3D spheroid models to mimic tumor microenvironments .
Controls : Include cisplatin or doxorubicin as positive controls and vehicle-only (DMSO) as a negative control .
Endpoint assays : Use Alamar Blue for viability and Annexin V/PI staining for apoptosis .
- Data interpretation : Calculate selectivity indices (SI = IC normal cells / IC cancer cells) to prioritize compounds with SI > 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
